molecular formula C30H29NO5 B14087591 1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087591
M. Wt: 483.6 g/mol
InChI Key: NBDVYJGQYPZOSK-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines aromatic, ether, and pyrrole functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzyloxy Phenyl Intermediate: This involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.

    Synthesis of the Propan-2-yloxy Propyl Intermediate: This step involves the etherification of a propanol derivative with isopropyl bromide.

    Cyclization and Pyrrole Formation: The final step involves the cyclization of the intermediates under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the chromeno[2,3-c]pyrrole core can produce dihydro derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and ether groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The chromeno[2,3-c]pyrrole core may also play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyloxy-2-propanol: This compound shares the benzyloxy and propan-2-yloxy functionalities but lacks the chromeno[2,3-c]pyrrole core.

    2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Similar in structure but contains an amino group instead of the chromeno[2,3-c]pyrrole core.

Uniqueness

1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of aromatic, ether, and pyrrole functionalities, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C30H29NO5

Molecular Weight

483.6 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H29NO5/c1-20(2)34-17-9-16-31-27(22-12-8-13-23(18-22)35-19-21-10-4-3-5-11-21)26-28(32)24-14-6-7-15-25(24)36-29(26)30(31)33/h3-8,10-15,18,20,27H,9,16-17,19H2,1-2H3

InChI Key

NBDVYJGQYPZOSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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